N-Dimethylaminoprostaglandin F2alpha
Description
Properties
IUPAC Name |
(1R,3S,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19?,20+,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLQPSLXSAMMMJ-JWSCUNQRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H](C1C/C=C\CCCCN(C)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- FP Receptor Cross-Reactivity: Both PGF2α and N-Dimethylaminoprostaglandin F2α likely target FP receptors, but the latter’s amide group may reduce off-target effects on EP receptors .
- Therapeutic Potential: N-Dimethylaminoprostaglandin F2α’s stability suggests utility in chronic conditions requiring sustained FP activation, such as urinary incontinence or ocular hypertension. In contrast, PGE2’s dual contractile/relaxant effects limit its use to acute settings (e.g., cervical ripening) .
- Metabolic Pathways: Unlike PGF2α, which is rapidly metabolized, the dimethylamide group in N-Dimethylaminoprostaglandin F2α may prolong half-life, as seen in similar prostamides .
Q & A
Basic Research Questions
Q. What are the standard assays for quantifying N-Dimethylaminoprostaglandin F2alpha in biological samples, and what are their limitations?
- Methodology : Competitive ELISA is widely used, with detection ranges of 9.88–800 pg/mL and a lower limit of 9.88 pg/mL for serum/plasma samples. Cross-reactivity must be validated using structurally similar prostaglandins (e.g., 8-iso-PGF2α) to avoid false positives .
- Limitations : Immunoassays may lack specificity for distinguishing dimethylamide derivatives from native PGF2α metabolites. Liquid chromatography-mass spectrometry (LC-MS) is recommended for high-resolution differentiation .
Q. How does this compound interact with the prostaglandin F2alpha receptor (PTGFR)?
- Experimental Design : Use FP receptor-transfected cell lines (e.g., HEK293) to measure antagonistic activity via calcium flux assays. The compound exhibits weak antagonism, reducing PGF2α-induced contractions by 50% at 3.2 µg/mL in gerbil colon models .
- Key Parameters : Include controls for endogenous prostaglandins and validate receptor specificity using PTGFR knockout models .
Q. What animal or cellular models are most appropriate for studying its pharmacological effects?
- Recommended Models :
- In vitro : Primary hepatocytes for studying gluconeogenesis modulation via PTGFR/Camk2g/p38 pathways .
- In vivo : Gerbil colon or uterine tissue for evaluating smooth muscle contractility .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to minimize variability in antagonistic efficacy studies?
- Methodology :
- Standardize agonist concentrations (e.g., 6 ng/mL PGF2α) and pre-incubation times for the dimethylamide derivative .
- Use absolute quantification (e.g., stable isotope-labeled internal standards like PGF2α-d4) to control for matrix effects in tissue homogenates .
Q. What strategies resolve contradictions in reported antagonistic efficacy across different experimental models?
- Case Example : In hepatic vs. smooth muscle models, antagonism may vary due to tissue-specific PTGFR isoform expression or downstream signaling (e.g., Foxo1 activation in hepatocytes) .
- Recommendations :
- Perform receptor-binding kinetics (e.g., surface plasmon resonance) to compare affinity across tissues.
- Use RNA-seq to identify PTGFR splice variants and correlate with functional responses .
Q. Which advanced analytical techniques distinguish this compound from structurally similar metabolites?
- Techniques :
Data Contradiction Analysis
Q. Why do studies report conflicting roles of this compound in metabolic vs. reproductive pathways?
- Hypothesis : Tissue-specific receptor coupling (e.g., PTGFR-Gαq in smooth muscle vs. Gαi in hepatocytes) may explain divergent outcomes.
- Experimental Approach :
- Use FRET-based biosensors to visualize real-time G-protein activation .
- Compare transcriptomic profiles (scRNA-seq) of PTGFR-expressing cells across tissues .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
